N,N''-Di[1,1'-biphenyl]-2-ylguanidine
Description
Properties
CAS No. |
104919-90-6 |
|---|---|
Molecular Formula |
C25H21N3 |
Molecular Weight |
363.5 g/mol |
IUPAC Name |
1,2-bis(2-phenylphenyl)guanidine |
InChI |
InChI=1S/C25H21N3/c26-25(27-23-17-9-7-15-21(23)19-11-3-1-4-12-19)28-24-18-10-8-16-22(24)20-13-5-2-6-14-20/h1-18H,(H3,26,27,28) |
InChI Key |
JCHWQMYJHCKEHX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2NC(=NC3=CC=CC=C3C4=CC=CC=C4)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Research Findings
- Electronic Coupling : Guanidine’s planar structure and strong hydrogen bonding may enhance electronic coupling compared to amines, but steric effects from biphenyls could counteract this in amorphous systems .
- Synthetic Versatility : Unlike spiro-conjugated compounds (e.g., SpiroTAD), the target compound is synthetically simpler but may require optimization for thermal stability .
- Reactivity : Unlike photoredox-active biphenyl amines , the guanidine group likely shifts reactivity toward base-mediated pathways rather than radical processes.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N,N''-Di[1,1'-biphenyl]-2-ylguanidine, and what purity assessment methods are recommended?
- Methodological Answer : A viable synthesis route involves reacting sodium dicyanamide with biphenyl-2-amine hydrochloride in 1-butanol under reflux conditions (6–8 hours), followed by vacuum concentration and purification via recrystallization or column chromatography . Purity should be assessed using high-performance liquid chromatography (HPLC) with UV detection or quantitative NMR spectroscopy to confirm the absence of unreacted amines or byproducts.
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Methodological Answer : Structural validation requires a combination of techniques:
- 1H/13C NMR : To verify proton and carbon environments, particularly the guanidine moiety and biphenyl substituents.
- FT-IR Spectroscopy : To identify characteristic N-H and C=N stretching vibrations (~3400 cm⁻¹ and ~1650 cm⁻¹, respectively).
- X-ray Crystallography : If single crystals are obtainable, compare bond lengths and angles with computed InChI descriptors from structural databases (e.g., PubChem) .
Q. What standard analytical techniques are suitable for quantifying this compound in complex matrices?
- Methodological Answer : Reverse-phase HPLC coupled with a photodiode array detector (PDA) is recommended for quantification. Use a C18 column with a gradient elution system (acetonitrile/water with 0.1% formic acid). For trace analysis, liquid chromatography-tandem mass spectrometry (LC-MS/MS) in positive ion mode can enhance sensitivity, leveraging the compound’s aromatic and guanidine groups for ionization .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reactivity of this compound under acidic conditions?
- Methodological Answer : Systematically vary pH (1–7) and monitor degradation or protonation states using UV-Vis spectroscopy (200–400 nm) or LC-MS. Compare results with structurally analogous compounds, such as N,N'-Diphenyl-guanidine-acetic acid complexes, which exhibit pH-dependent stability . Control temperature and ionic strength to isolate confounding variables.
Q. What experimental designs are effective for studying the compound’s role in supramolecular assemblies or coordination chemistry?
- Methodological Answer :
- X-ray Diffraction : Co-crystallize the compound with transition metals (e.g., Cu²⁺, Zn²⁺) to analyze coordination geometry.
- Computational Modeling : Use density functional theory (DFT) to predict binding affinities and hydrogen-bonding interactions, referencing biphenyl-hydrazine frameworks (e.g., N,N'-bis-biphenyl-2-yl-hydrazine) for comparative insights .
- Thermogravimetric Analysis (TGA) : Assess thermal stability of coordination complexes under nitrogen atmosphere.
Q. How can researchers address discrepancies in reported catalytic activity of this compound in organic transformations?
- Methodological Answer : Replicate experiments under strictly controlled conditions (solvent purity, inert atmosphere, standardized substrate ratios). Use kinetic studies (e.g., time-resolved NMR) to compare turnover frequencies. Cross-validate with alternative catalysts (e.g., 1,3-Diphenylguanidine) to identify structural determinants of activity .
Q. What strategies mitigate challenges in characterizing the compound’s photophysical properties?
- Methodological Answer : Employ time-dependent DFT (TD-DFT) to model electronic transitions and compare with experimental UV-Vis/fluorescence spectra. Use degassed solvents to minimize oxygen quenching effects. For aggregation-induced emission (AIE) studies, vary solvent polarity (e.g., THF/water mixtures) and monitor emission intensity changes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
